molecular formula C14H14O4 B13443588 (1R,2S,3R,4S)-1,2,3,4-Tetrahydro-1,2,3,4-phenanthrenetetrol

(1R,2S,3R,4S)-1,2,3,4-Tetrahydro-1,2,3,4-phenanthrenetetrol

Cat. No.: B13443588
M. Wt: 246.26 g/mol
InChI Key: NXXFPJMAQQHDHQ-ZOBORPQBSA-N
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Description

(1R,2S,3R,4S)-1,2,3,4-Tetrahydro-1,2,3,4-phenanthrenetetrol is a stereoisomer of tetrahydrophenanthrenetetrol, a compound characterized by its four hydroxyl groups attached to a phenanthrene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3R,4S)-1,2,3,4-Tetrahydro-1,2,3,4-phenanthrenetetrol typically involves the Diels-Alder reaction, a well-known method for constructing six-membered rings. The reaction involves a conjugated diene and a dienophile to form a cyclohexene ring. The stereochemistry of the product is controlled by the choice of reactants and reaction conditions, such as temperature and solvent .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the protection and deprotection of functional groups, to ensure the desired stereochemistry is achieved. The use of catalysts, such as boronic acids, can enhance the efficiency and selectivity of the reactions .

Chemical Reactions Analysis

Types of Reactions

(1R,2S,3R,4S)-1,2,3,4-Tetrahydro-1,2,3,4-phenanthrenetetrol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form tetrahydrophenanthrene derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted phenanthrene derivatives, which can be further functionalized for specific applications in materials science and pharmaceuticals .

Scientific Research Applications

(1R,2S,3R,4S)-1,2,3,4-Tetrahydro-1,2,3,4-phenanthrenetetrol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2S,3R,4S)-1,2,3,4-Tetrahydro-1,2,3,4-phenanthrenetetrol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions that modulate the activity of the target molecules. Pathways involved may include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S,3R,4S)-1,2,3,4-Tetrahydro-1,2,3,4-phenanthrenetetrol is unique due to its specific stereochemistry and the phenanthrene backbone, which imparts distinct chemical and physical properties compared to other cyclitols and polyols. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

(1R,2S,3R,4S)-1,2,3,4-tetrahydrophenanthrene-1,2,3,4-tetrol

InChI

InChI=1S/C14H14O4/c15-11-9-6-5-7-3-1-2-4-8(7)10(9)12(16)14(18)13(11)17/h1-6,11-18H/t11-,12+,13+,14-/m1/s1

InChI Key

NXXFPJMAQQHDHQ-ZOBORPQBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2[C@@H]([C@H]([C@H]([C@@H]3O)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(C(C(C3O)O)O)O

Origin of Product

United States

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